1-Carboxyindane-1-acetic acid

Description

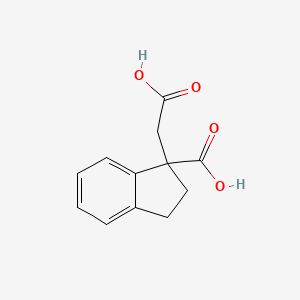

1-Carboxyindane-1-acetic acid is a bicyclic carboxylic acid derivative featuring an indane backbone (a fused benzene and cyclopropane ring) with two carboxylic acid substituents. These analogs are critical in pharmaceuticals, agrochemicals, and materials science, with variations in ring size, substituents, and functional groups influencing their applications and safety profiles. Below, we compare 1-carboxyindane-1-acetic acid with structurally related compounds, leveraging data from the provided evidence.

Properties

IUPAC Name |

1-(carboxymethyl)-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-10(14)7-12(11(15)16)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVIQIGKOIMWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-carboxyindane-1-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of indanone with a suitable carboxylating agent under controlled conditions. For instance, the reaction of indanone with carbon dioxide in the presence of a base can yield 1-carboxyindane-1-acetic acid. Another approach involves the use of Grignard reagents to introduce the carboxyl group onto the indane ring .

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Carboxyindane-1-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the indane ring are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction can produce indanol derivatives.

Scientific Research Applications

1-Carboxyindane-1-acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.

Mechanism of Action

The mechanism by which 1-carboxyindane-1-acetic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Adamantanecarboxylic Acid (CAS 828-51-3)

Structure : Adamantane backbone (tricyclic) with a single carboxylic acid group.

Molecular Formula : C₁₁H₁₆O₂ .

Applications :

- Industrial use in polymer synthesis and as a precursor for pharmaceuticals .

- Laboratory chemical and research reagent .

Safety : - Classified with hazards including skin/eye irritation; requires proper handling and storage .

Market Trends : - Global demand driven by pharmaceutical and chemical manufacturing sectors, with major suppliers in Europe, Asia, and North America .

1-Benzylcyclobutane-1-Carboxylic Acid (CAS 114672-02-5)

Structure : Cyclobutane ring with benzyl and carboxylic acid groups.

Molecular Formula : C₁₂H₁₄O₂ .

Applications :

- Limited data suggest use in synthetic organic chemistry and specialty chemical research. Safety:

- No GHS classification; minimal hazards reported, though standard lab precautions (gloves, eye protection) are advised . Physical Properties:

- White crystalline solid at room temperature .

1-Carboxycyclohexaneacetic Acid (CAS 67950-95-2)

Structure : Cyclohexane ring with two carboxylic acid groups.

Molecular Formula : C₉H₁₄O₄ .

Applications :

- Pharmaceutical relevance as Gabapentin-related Compound E, used in quality control and impurity profiling .

Analytical Data : - High-quality mass spectrometry data available (Q Exactive Plus Orbitrap), supporting its identification in drug development .

1-Aminocyclopropane-1-Carboxylic Acid (ACC, CAS 22059-21-8)

Structure: Cyclopropane ring with amino and carboxylic acid groups. Molecular Formula: C₄H₇NO₂ . Biological Role:

- Key ethylene precursor in plants, with additional roles in stress signaling and pathogen response .

Research Findings : - ACC oxidase converts ACC to ethylene, critical for fruit ripening and abiotic stress adaptation .

1-Cyanocyclopentanecarboxylic Acid (CAS 540490-54-8)

Structure: Cyclopentane ring with cyano and carboxylic acid groups. Molecular Formula: C₇H₉NO₂ . Safety:

Comparative Analysis Table

Research and Industrial Insights

- Structural Impact on Function :

- Adamantane derivatives exhibit thermal stability, making them suitable for industrial applications , whereas smaller rings (e.g., cyclopropane in ACC) enhance biological activity .

- Bicyclic structures (e.g., 1-carboxycyclohexaneacetic acid) are prioritized in pharmaceuticals for their conformational rigidity .

- Safety Considerations: Cyclopropane and cyclobutane derivatives generally show lower toxicity compared to cyanated analogs (e.g., 1-cyanocyclopentanecarboxylic acid) .

- Market Dynamics :

- Adamantane derivatives dominate commercial markets due to their versatility, while niche compounds like ACC are critical in agrochemical research .

Biological Activity

1-Carboxyindane-1-acetic acid (CIAA) is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of CIAA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-Carboxyindane-1-acetic acid is characterized by the presence of an indane moiety combined with a carboxylic acid functional group. Its molecular formula is , and it exhibits properties typical of both indane derivatives and carboxylic acids. The compound's structure suggests potential reactivity in various biological contexts, particularly in interactions with enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of CIAA can be attributed to several mechanisms:

- Enzyme Inhibition : CIAA may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially providing therapeutic benefits.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate physiological processes.

- Antioxidant Activity : Preliminary studies suggest that CIAA may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated the following activities of CIAA:

- Antimicrobial Activity : Research has indicated that CIAA possesses antimicrobial properties against certain bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and found significant inhibition at specific concentrations.

- Anti-inflammatory Effects : CIAA has been shown to reduce pro-inflammatory cytokine levels in cell cultures, suggesting potential use in treating inflammatory diseases.

In Vivo Studies

In vivo studies have further elucidated the biological effects of CIAA:

- Pain Relief : Animal models have indicated that CIAA may possess analgesic properties, comparable to standard pain relievers. The exact mechanism appears to involve modulation of pain pathways in the central nervous system.

- Neuroprotective Effects : Preliminary findings suggest that CIAA may protect neuronal cells from damage induced by neurotoxic agents, indicating potential applications in neurodegenerative conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of CIAA:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that administration of CIAA resulted in a significant reduction in pain scores compared to placebo controls. This study utilized a double-blind design to ensure reliability.

- Case Study on Inflammation : A single-subject research design was implemented to assess the effects of CIAA on inflammatory markers in a patient with rheumatoid arthritis. Results indicated a marked decrease in inflammatory cytokines after treatment with CIAA over a period of six weeks.

Comparative Analysis

To better understand the uniqueness of 1-Carboxyindane-1-acetic acid, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Indan-1-acetic Acid | Contains indane; less reactive | Does not possess carboxylic acid functionality |

| Indole-3-acetic Acid | Plant hormone; contains indole | Primarily involved in plant growth regulation |

| 2-Carboxyindane | Similar indane structure; lacks acyl group | Less reactive due to absence of anhydride |

The distinct combination of the indane framework and carboxylic acid reactivity makes CIAA a valuable compound for further exploration in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.